molecular formula C10H13NO2 B2726397 [2-(1,3-Dioxolan-2-yl)phenyl]methanamine CAS No. 2219379-58-3

[2-(1,3-Dioxolan-2-yl)phenyl]methanamine

Cat. No. B2726397
CAS RN: 2219379-58-3
M. Wt: 179.219
InChI Key: WDBJRROZZBOMAQ-UHFFFAOYSA-N
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Description

“[2-(1,3-Dioxolan-2-yl)phenyl]methanamine” is a chemical compound with the CAS Number: 2219379-58-3 . It has a molecular weight of 179.22 . The compound is stored at a temperature of 4°C and is in liquid form . The IUPAC name for this compound is (2-(1,3-dioxolan-2-yl)phenyl)methanamine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H13NO2/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-4,10H,5-7,11H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the available data.

Scientific Research Applications

Cure Mechanisms in Epoxy Systems

The study by McCoy et al. (2016) delves into the cure mechanisms of diglycidyl ether of bisphenol A (DGEBA) epoxy with diethanolamine, highlighting a complex reaction process that might bear relevance to the study of "[2-(1,3-Dioxolan-2-yl)phenyl]methanamine" due to chemical similarities in reaction behaviors and applications in materials science. The findings elucidate the role of tertiary amine in the activation of the gelation reaction, essential for understanding the kinetics of epoxy systems and their potential applications in various industrial contexts, including coatings, adhesives, and composites McCoy et al., Polymer, 2016.

IDO1 Inhibition in Cancer Therapy

Löb et al. (2009) and Godin-Ethier et al. (2011) review the role of indoleamine-2,3-dioxygenase (IDO) in cancer, suggesting potential therapeutic applications of inhibitors in modulating immune response. Although not directly related to "this compound," these studies provide a foundation for exploring novel compounds that could serve as IDO1 inhibitors, offering insights into their potential in enhancing cancer immunotherapy Löb et al., Nature Reviews Cancer, 2009; Godin-Ethier et al., Clinical Cancer Research, 2011.

Metabolic Engineering for Alkaloid Production

Palazón et al. (2008) discuss the application of metabolic engineering in the production of scopolamine, a tropane alkaloid with significant medical applications. This research is pertinent to the study of "this compound" in illustrating the potential for genetic and biochemical strategies to enhance the biosynthesis of specific compounds for pharmaceutical applications Palazón et al., Molecules, 2008.

Environmental and Health Implications of Chemical Compounds

Liu and Mabury (2020) provide a comprehensive review of synthetic phenolic antioxidants, discussing their environmental occurrence, human exposure, and toxicity. While focused on a different class of compounds, this review underscores the importance of understanding the environmental and health impacts of chemical compounds, including "this compound," especially in the context of their widespread use and potential bioaccumulation Liu & Mabury, Environmental science & technology, 2020.

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These codes indicate that the compound can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[2-(1,3-dioxolan-2-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-4,10H,5-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBJRROZZBOMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=CC=C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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